molecular formula C16H16N4O2 B2557237 3-cyano-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide CAS No. 1797340-77-2

3-cyano-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide

Cat. No.: B2557237
CAS No.: 1797340-77-2
M. Wt: 296.33
InChI Key: KWZFZSVZRGBMBW-UHFFFAOYSA-N
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Description

3-cyano-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide is a heterocyclic compound featuring a fused pyrano[4,3-c]pyrazole core substituted with a methyl group at the 1-position and a 3-cyanobenzamide moiety at the 3-methyl position. Its molecular weight is approximately 325.36 g/mol (calculated based on structure), and its unique substitution pattern distinguishes it from related analogs.

Properties

IUPAC Name

3-cyano-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-20-15-5-6-22-10-13(15)14(19-20)9-18-16(21)12-4-2-3-11(7-12)8-17/h2-4,7H,5-6,9-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZFZSVZRGBMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(COCC2)C(=N1)CNC(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-cyano-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.

  • IUPAC Name : 3-cyano-N-[(1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl]benzamide
  • Molecular Formula : C₁₆H₁₈N₄O₂
  • Molecular Weight : 314.35 g/mol

Synthesis

The synthesis of this compound typically involves multicomponent reactions (MCRs). These reactions often utilize aldehydes or isatin combined with malononitrile and β-ketoesters in the presence or absence of a catalyst. Such synthetic methodologies are crucial for developing compounds with specific biological properties.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of pyrazole derivatives similar to this compound. For instance:

  • In vitro Studies : A study reported that related pyrazole compounds exhibited significant cytotoxicity against various cancer cell lines including MCF7 and NCI-H460. The IC₅₀ values ranged from 0.01 µM to 42.30 µM depending on the specific derivative and cell line tested .
CompoundCell LineIC₅₀ (µM)
Compound AMCF70.01
Compound BNCI-H4600.03
Compound CSF-26831.5

Antimicrobial Activity

Research has also indicated that pyrazole derivatives possess antimicrobial properties. A study synthesized various pyrazole-based compounds and tested them against resistant bacterial strains. Results showed promising antimicrobial activity that could lead to the development of new antibiotics .

The mechanism by which compounds like this compound exert their effects may involve:

  • Inhibition of specific kinases associated with cancer cell proliferation.
  • Induction of apoptosis in cancer cells through various signaling pathways.

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives:

  • Waghmare et al. (2013) explored the synthesis and anticancer activity of related compounds with notable results indicating effective growth inhibition in cancer cell lines.
  • Abunada et al. (2008) demonstrated the antimicrobial efficacy of synthesized pyrazole derivatives against a range of pathogens.

Comparison with Similar Compounds

Structural Analogues with Pyrano[4,3-c]pyrazole Cores

The following compounds share the pyrano[4,3-c]pyrazole scaffold but differ in substituents and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Similarity Score
3-cyano-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide C₁₉H₁₉N₃O₂ 325.36 Cyano, benzamide Reference compound
Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate C₉H₁₂N₂O₃ 196.20 Methyl ester 0.77
Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate C₁₀H₁₄N₂O₃ 210.23 Ethyl ester 0.79

Key Observations :

  • Similarity Scores : The ethyl ester analog (similarity score 0.79) is structurally closer to the target compound than the methyl ester (0.77), likely due to the longer alkyl chain better mimicking the benzamide’s steric bulk .

Urea Derivatives with Modified Substituents

Compounds such as N-{1-[(1-ethyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl]piperidin-3-yl}-N'-propylurea (SC19-0223) and N-cyclopentyl-N'-{1-[(1-ethyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl]pyrrolidin-3-yl}urea feature urea moieties instead of benzamide/cyano groups :

Compound ID Molecular Formula Molecular Weight (g/mol) Key Functional Groups Available Quantity
SC19-0223 C₁₈H₃₁N₅O₂ 349.48 Urea, piperidine 31 mg

Key Observations :

  • Pharmacokinetic Profile : Urea derivatives exhibit higher molecular weights (~349 g/mol) and increased hydrogen-bonding capacity due to the urea group, which may enhance target engagement but reduce blood-brain barrier penetration compared to the target compound.
  • Synthetic Accessibility : The target compound’s benzamide group simplifies synthesis compared to the multi-step routes required for urea derivatives .

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